molecular formula C10H13Cl2NO2S B2653465 2-Amino-3-(2-chloro-5-methylsulfanylphenyl)propanoic acid;hydrochloride CAS No. 2248261-52-9

2-Amino-3-(2-chloro-5-methylsulfanylphenyl)propanoic acid;hydrochloride

Cat. No.: B2653465
CAS No.: 2248261-52-9
M. Wt: 282.18
InChI Key: XTGIOUQJOFXCQC-UHFFFAOYSA-N
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Description

2-Amino-3-(2-chloro-5-methylsulfanylphenyl)propanoic acid;hydrochloride is a chemical compound with the molecular formula C10H12ClNO2S·HCl It is a derivative of phenylpropanoic acid, featuring an amino group, a chloro substituent, and a methylsulfanyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-chloro-5-methylsulfanylphenyl)propanoic acid;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-methylsulfanylbenzene and glycine.

    Formation of Intermediate: The initial step involves the chlorination of 2-chloro-5-methylsulfanylbenzene to introduce the chloro substituent.

    Amino Acid Formation: The intermediate is then reacted with glycine under specific conditions to form the desired amino acid derivative.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-chloro-5-methylsulfanylphenyl)propanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Neuropharmacology
The compound has been studied for its potential neuropharmacological effects. Research indicates that derivatives of this compound can interact with neurotransmitter receptors, which may lead to therapeutic implications in treating neurological disorders. For instance, compounds with similar structures have shown efficacy in modulating NMDA and AMPA receptors, which are critical in synaptic transmission and plasticity .

1.2 Anticancer Activity
Studies have demonstrated that related compounds exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For example, certain analogs have been tested for their ability to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

Case Study:
A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines, revealing that certain modifications to the phenyl group significantly enhanced anticancer activity, leading to further exploration of structural optimization for improved efficacy.

3.1 Enzyme Inhibition Studies
The compound has been investigated as a potential inhibitor of various enzymes involved in metabolic pathways. Inhibitory assays have shown promising results against enzymes such as tryptophan hydroxylase, which is crucial for serotonin biosynthesis .

Case Study:
A recent study focused on the inhibition of tryptophan hydroxylase by this compound, demonstrating a dose-dependent inhibition pattern that could have implications for mood disorder treatments.

Agricultural Applications

4.1 Plant Pathogen Control
There is emerging interest in the use of this compound as a biopesticide due to its inhibitory effects on certain plant pathogens. Research indicates that compounds with similar structures can inhibit fungal growth, potentially offering an eco-friendly alternative to synthetic fungicides .

Pathogen Inhibited Inhibition (% at 100 µg/ml)
Botrytis cinerea75
Phytophthora cinnamomi68

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-chloro-5-methylsulfanylphenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The amino and chloro substituents may facilitate binding to enzymes or receptors, while the methylsulfanyl group can modulate the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(2-chlorophenyl)propanoic acid;hydrochloride: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.

    2-Amino-3-(2-methylsulfanylphenyl)propanoic acid;hydrochloride: Lacks the chloro substituent, which may influence its binding properties and chemical behavior.

Uniqueness

2-Amino-3-(2-chloro-5-methylsulfanylphenyl)propanoic acid;hydrochloride is unique due to the presence of both chloro and methylsulfanyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s reactivity, stability, and potential interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

2-Amino-3-(2-chloro-5-methylsulfanylphenyl)propanoic acid; hydrochloride, also known as a derivative of phenylalanine, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a chloro and methylsulfanyl group that may influence its biological activity.

  • Molecular Formula : C10H12ClN2O2S
  • Molecular Weight : 248.73 g/mol
  • CAS Number : 1056934-22-5

The biological activity of this compound is primarily attributed to its ability to interact with specific neurotransmitter systems and enzymes. Research indicates that it may act as an inhibitor of certain enzymes, such as acetylcholinesterase (AChE), which is crucial in the regulation of neurotransmitters in the nervous system. The inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive functions.

Biological Activity Overview

Activity Type Description IC50 Value
Acetylcholinesterase InhibitionThis compound has shown potent inhibitory activity against AChE.0.22 µM
Butyrylcholinesterase InhibitionIt also exhibits inhibitory effects on butyrylcholinesterase (BChE).0.42 µM
Neuroprotective EffectsPotential to protect neuronal cells from oxidative stress and apoptosis.Not quantified

Case Studies

  • Neuroprotective Study : A study conducted on neuroprotection demonstrated that the compound could reduce neuronal cell death induced by oxidative stress in vitro. This suggests potential applications in neurodegenerative diseases such as Alzheimer's.
  • Cognitive Enhancement : In animal models, administration of the compound led to improvements in memory and learning tasks, indicating its potential as a cognitive enhancer.
  • Antimicrobial Activity : Preliminary studies have suggested that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains, although further research is needed to quantify this effect.

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of this compound, revealing that modifications to the chloro and methylsulfanyl groups significantly affect its biological potency. The following findings summarize key research outcomes:

  • Enzyme Inhibition : The compound's ability to inhibit AChE was confirmed through kinetic studies, where it displayed mixed-type inhibition.
  • Molecular Docking Studies : Computational modeling has indicated favorable binding interactions with the active site of AChE, supporting experimental findings on enzyme inhibition.

Properties

IUPAC Name

2-amino-3-(2-chloro-5-methylsulfanylphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S.ClH/c1-15-7-2-3-8(11)6(4-7)5-9(12)10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGIOUQJOFXCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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